5-Ethynyl-1H-indole

Description

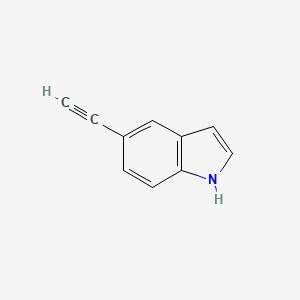

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h1,3-7,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQWQKBEBCPNMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401334349 | |

| Record name | 5-Ethynyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889108-48-9 | |

| Record name | 5-Ethynyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethynyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 5-Ethynyl-1H-indole: A Technical Guide

Part 1: Executive Summary

5-Ethynyl-1H-indole (CAS: 889108-48-9) is a high-value heterocyclic building block in medicinal chemistry.[1] Its primary utility lies in its terminal alkyne moiety, which serves as a "click chemistry" handle (via Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) for bioconjugation or fragment-based drug discovery.[1][2] By introducing an ethynyl group at the C5 position, researchers can derivatize the indole scaffold—a privileged structure in kinase inhibitors and serotonin receptor modulators—without significantly perturbing the steric environment of the core ring system.[3]

This guide details a robust, two-step synthetic route starting from commercially available 5-bromoindole, emphasizing process safety, scalability, and purification.[1][3]

Part 2: Retrosynthetic Analysis

The most reliable route to this compound is via Sonogashira cross-coupling .[1] Direct ethynylation using acetylene gas is hazardous and difficult to control (often leading to bis-coupling).[1] Therefore, a protecting group strategy using trimethylsilylacetylene (TMSA) is preferred.

Figure 1: Retrosynthetic disconnection showing the TMS-protection strategy.

Part 3: Experimental Protocol

Step 1: Sonogashira Coupling

Objective: Synthesis of 5-((trimethylsilyl)ethynyl)-1H-indole.[1] Reaction Type: Pd/Cu-catalyzed cross-coupling.[1]

Reagents & Materials

-

Substrate: 5-Bromoindole (1.0 equiv)

-

Reagent: Trimethylsilylacetylene (TMSA) (1.2 – 1.5 equiv)[1]

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv / 5 mol%)[1]

-

Co-Catalyst: Copper(I) iodide (CuI) (0.02 equiv / 2 mol%)[1]

-

Base/Solvent: Triethylamine (Et₃N) (3.0 equiv) in anhydrous THF or DMF.

Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.[3]

-

Dissolution: Add 5-bromoindole (e.g., 1.96 g, 10 mmol) and anhydrous THF (50 mL) to the flask.

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (350 mg) and CuI (38 mg) under a positive stream of inert gas.[3] The solution typically turns yellow/orange.

-

Reagent Addition: Add Triethylamine (4.2 mL) followed by the dropwise addition of TMSA (2.1 mL).

-

Reaction: Heat the mixture to 60°C for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1][3] The starting bromide (Rf ~0.[3]4) should disappear, and a new fluorescent spot (Rf ~0.[3]6) should appear.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and ammonium salts. Wash the pad with EtOAc.[3]

-

Purification: Concentrate the filtrate under reduced pressure. Purify the dark residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the TMS-protected intermediate as a pale yellow solid.

Step 2: Desilylation (Deprotection)

Objective: Removal of the TMS group to yield this compound.[1]

Procedure

-

Dissolution: Dissolve the TMS-intermediate (from Step 1) in Methanol (MeOH) (10 mL per gram of substrate).

-

Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 equiv).

-

Reaction: Stir at room temperature (RT) for 1–2 hours. This reaction is usually rapid.[3]

-

Monitoring: TLC will show the formation of a slightly more polar spot compared to the TMS-intermediate.[1]

-

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.[3]

-

Final Purification: Recrystallize from Hexanes/CH₂Cl₂ or perform a short silica plug filtration to obtain the pure product.

Part 4: Mechanistic Insight

The Sonogashira coupling involves two catalytic cycles working in tandem: the Palladium cycle (oxidative addition/reductive elimination) and the Copper cycle (transmetallation).

Figure 2: Simplified catalytic cycle. The active Pd(0) species inserts into the C-Br bond, followed by transmetallation with the in situ generated copper acetylide.[1]

Part 5: Characterization & Quality Control[1]

The following data represents the expected spectroscopic signature for high-purity this compound.

Physical Properties[1][3][4][5][6]

-

Melting Point: Typically 50–55 °C (Note: Indoles oxidize/darken upon air exposure; store under inert gas).[1][3]

-

Solubility: Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate. Insoluble in water.

Spectroscopic Data (Representative)

| Technique | Parameter | Diagnostic Signals (δ / cm⁻¹) | Assignment |

| ¹H NMR | Solvent: DMSO-d₆ | 11.30 (br s, 1H) | Indole N-H |

| 7.78 (s, 1H) | C4-H (Ortho to alkyne) | ||

| 7.42 (d, J=8.5 Hz, 1H) | C7-H | ||

| 7.38 (t, J=2.8 Hz, 1H) | C2-H | ||

| 7.20 (dd, J=8.5, 1.5 Hz, 1H) | C6-H | ||

| 6.48 (m, 1H) | C3-H | ||

| 3.98 (s, 1H) | C≡C-H (Terminal Alkyne) | ||

| ¹³C NMR | Solvent: DMSO-d₆ | 85.2, 79.5 | Alkyne carbons (-C≡CH) |

| 136.5, 127.8 | Indole quaternary carbons | ||

| IR | Medium: KBr/ATR | 3250–3300 | ≡C-H stretch (Sharp) |

| 2100–2120 | C≡C stretch (Weak) | ||

| 3400 | N-H stretch (Broad) | ||

| Mass Spec | ESI/APCI | 142.1 [M+H]⁺ | Protonated molecular ion |

Part 6: Applications in Drug Discovery[1][2]

Click Chemistry (CuAAC)

The primary application of this compound is as a "clickable" scaffold.[1] It reacts with azides to form 1,2,3-triazoles.[1][3] This is particularly useful in:

-

Fragment-Based Lead Discovery (FBLD): Linking the indole pharmacophore to other fragments to probe binding pockets (e.g., kinase ATP sites).[1]

-

PROTACs: Attaching E3 ligase ligands to the indole warhead via a triazole linker.

-

Fluorescent Labeling: Conjugating the indole to fluorophores for cellular imaging.[3]

Figure 3: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1]

Part 7: Safety & Stability (E-E-A-T)[1]

-

Hazard Classification: GHS Warning.

-

Stability: Terminal alkynes can polymerize at high temperatures or in the presence of specific metal ions.[3] Store at 2–8°C under an inert atmosphere (Argon).

-

Handling: Avoid contact with strong oxidizing agents.[1][3] Use non-metallic spatulas if possible to avoid trace metal contamination which could catalyze homocoupling (Glaser coupling).[3]

References

-

Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922.[3]

-

Indole Synthesis Protocols: Gribble, G. W. (2000).[3] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[1][3]

-

Click Chemistry Applications: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.[3]

-

Compound Data (PubChem): this compound (CID 17842585).[1] National Library of Medicine.

Sources

A Spectroscopic Guide to 5-Ethynyl-1H-indole: Elucidating Molecular Structure and Properties

Introduction: The Significance of the Indole Scaffold in Modern Research

The indole ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug discovery and materials science. 5-Ethynyl-1H-indole, a derivative featuring a reactive ethynyl group at the C5 position, represents a versatile building block for the synthesis of more complex molecules through reactions such as Sonogashira coupling. A thorough understanding of its spectroscopic properties is paramount for its effective utilization in research and development. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Molecular Structure and Isotopic Composition

A foundational understanding of the molecular structure is essential for interpreting spectroscopic data. This compound possesses the molecular formula C₁₀H₇N, with a monoisotopic mass of 141.0578 Da[1].

Figure 1: 2D structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectrum of this compound reveals distinct signals for each of the seven protons, providing insights into their chemical environment and connectivity. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the indole ring and the ethynyl substituent.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a high-resolution ¹H NMR spectrum involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the N-H proton of the indole ring.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

Data Acquisition: Acquire the spectrum using standard pulse sequences. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio and accurate integration.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

Interpretation of the ¹H NMR Spectrum:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1 (N-H) | 8.1 - 8.3 | broad singlet | - |

| H4 | 7.8 - 8.0 | doublet | ~8.5 |

| H6 | 7.3 - 7.5 | doublet of doublets | ~8.5, ~1.5 |

| H7 | 7.5 - 7.7 | doublet | ~8.5 |

| H2 | 7.2 - 7.4 | triplet | ~3.0 |

| H3 | 6.5 - 6.7 | triplet | ~3.0 |

| Ethynyl-H | 3.0 - 3.2 | singlet | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences:

-

Sample Concentration: A higher concentration of the sample (20-50 mg) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Acquisition Time: Longer acquisition times are necessary to achieve an adequate signal-to-noise ratio.

-

Decoupling: Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum with single lines for each unique carbon atom.

Interpretation of the ¹³C NMR Spectrum:

Based on the structure of this compound, ten distinct signals are expected in the ¹³C NMR spectrum.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~125 |

| C3 | ~102 |

| C3a | ~128 |

| C4 | ~120 |

| C5 | ~115 |

| C6 | ~123 |

| C7 | ~112 |

| C7a | ~136 |

| C≡CH | ~84 |

| C≡C H | ~77 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol for FT-IR Spectroscopy:

For a solid sample like this compound, the following Attenuated Total Reflectance (ATR) FT-IR protocol is commonly used:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C≡C, and C≡C-H functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| N-H (indole) | 3400 - 3300 (broad) | Stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C≡C-H (alkyne) | ~3300 (sharp) | Stretching |

| C≡C (alkyne) | 2200 - 2100 (weak to medium) | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples, where it is vaporized.

-

Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Interpretation of the Mass Spectrum:

The mass spectrum of this compound is expected to show a prominent molecular ion peak at an m/z value corresponding to its molecular weight (141.17 g/mol )[1]. The fragmentation pattern will provide clues about the structure of the molecule. Common fragmentation pathways for indole derivatives involve the loss of small neutral molecules like HCN.

Expected Key Fragments:

-

m/z 141: Molecular ion (M⁺•)

-

m/z 114: Loss of HCN from the indole ring.

Figure 2: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion: A Spectroscopic Fingerprint for a Versatile Building Block

This technical guide has provided a detailed overview of the expected spectroscopic properties of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data provides a unique "spectroscopic fingerprint" that allows for the unambiguous identification and characterization of this important synthetic intermediate. A thorough understanding of these spectroscopic features is crucial for chemists working in drug discovery, materials science, and organic synthesis, enabling them to confidently utilize this versatile molecule in their research endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Biological Activity of 5-Ethynyl-1H-indole and its Derivatives

This technical guide details the pharmacological landscape of 5-Ethynyl-1H-indole , a privileged scaffold in medicinal chemistry. It distinguishes between its role as a bioorthogonal chemical probe and its utility as a precursor for potent anticancer agents (specifically tubulin and aromatase inhibitors).

Technical Guide | Version 2.0 | Chemical Biology & Pharmacology

Executive Summary

This compound (5-EI) represents a "dual-use" molecular scaffold. In chemical biology , the C5-ethynyl moiety serves as a sterically small, bioorthogonal "click" handle, enabling the metabolic labeling of indole-containing metabolites (e.g., tryptophan pathways) without disrupting native enzymatic recognition. In medicinal chemistry , 5-EI is a critical intermediate. The ethynyl group allows for the rapid generation of 1,2,3-triazole libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). These derivatives exhibit potent anticancer activity , primarily through tubulin polymerization inhibition and aromatase inhibition .

Chemical Basis & Structure-Activity Relationship (SAR)

The indole ring is an electron-rich heterocycle. Substitution at the C5 position is pharmacologically strategic because it projects substituents into the solvent-exposed region of many binding pockets (e.g., kinases, GPCRs), minimizing steric clash while allowing for functional extension.

The "Click" Advantage

The ethynyl group (–C≡CH) is unique due to its:

-

Small Steric Footprint: Similar in size to a methyl group, allowing the molecule to fit into native enzyme active sites.

-

Bioorthogonality: Inert to physiological conditions but highly reactive toward azides in the presence of Cu(I) catalysts.

SAR Visualization

The following diagram illustrates the functional logic of the 5-ethynylindole scaffold.

Figure 1: Structure-Activity Relationship (SAR) of this compound highlighting reactive sites for derivatization and biological interaction.

Therapeutic Applications & Mechanisms

Anticancer: Tubulin Polymerization Inhibition

Derivatives of 5-EI, particularly those linked to 3,4,5-trimethoxyphenyl rings via a triazole bridge, act as potent Microtubule Destabilizing Agents (MDAs) .

-

Mechanism: These compounds bind to the colchicine-binding site of β-tubulin. The rigid indole core mimics the colchicine ring system, while the triazole linker positions the auxiliary ring to interact with hydrophobic pockets (Val238, Cys241).

-

Outcome: Inhibition of tubulin polymerization

G2/M cell cycle arrest -

Potency: Lead compounds often exhibit IC

values in the nanomolar range (10–50 nM) against HeLa and MCF-7 cell lines.

Anticancer: Aromatase Inhibition

Aromatase (CYP19A1) is the enzyme responsible for estrogen biosynthesis. 5-EI derivatives serve as non-steroidal Type II inhibitors.

-

Mechanism: The indole nitrogen (or a nitrogen on the triazole extension) coordinates with the Heme Iron (Fe) in the aromatase active site, preventing substrate (androgen) binding.

-

Therapeutic Use: Treatment of Estrogen Receptor-positive (ER+) breast cancer.

Chemical Biology: Metabolic Probing

5-Ethynylindole can act as a metabolic surrogate for tryptophan or indole-containing precursors.

-

Workflow: Cells are incubated with 5-EI

5-EI is incorporated into metabolites/proteins

Experimental Protocols

Synthesis of 1,2,3-Triazole Derivatives (Click Chemistry)

This protocol describes the "Click" reaction to generate biologically active derivatives from 5-ethynylindole.

Reagents:

-

This compound (1.0 eq)

-

Aryl Azide (R-N

) (1.1 eq) -

Copper(II) Sulfate Pentahydrate (CuSO

·5H -

Sodium Ascorbate (20 mol%)

-

Solvent: t-BuOH/H

O (1:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-ethynylindole and the specific aryl azide in the t-BuOH/H

O mixture. -

Catalyst Preparation: Prepare a fresh aqueous solution of Sodium Ascorbate. Add CuSO

solution to the reaction mixture, followed immediately by the ascorbate. (The solution may turn bright yellow/orange, indicating Cu(I) generation). -

Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

-

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organic layer with brine.

-

Purification: Dry over Na

SO

Tubulin Polymerization Assay (In Vitro)

To validate the mechanism of action for 5-EI derivatives.

-

Preparation: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

-

Incubation: Mix tubulin protein (3 mg/mL) with the test compound (at IC

concentration) in PEM buffer (80 mM PIPES, 2 mM MgCl -

Measurement: Monitor fluorescence (Ex: 360 nm / Em: 450 nm) at 37°C for 60 minutes.

-

Analysis: A decrease in the V

of the polymerization curve compared to the control (Paclitaxel = enhancer, Colchicine = inhibitor) confirms inhibition.

Data Summary: Biological Activity Spectrum[2][3][4][5][6][7][8][9]

| Compound Class | Primary Target | IC50 / Kd Range | Cell Line / Assay | Mechanism |

| Parent (5-EI) | Metabolic Pathways | N/A (Probe) | Live Cell Imaging | Bioorthogonal Incorporation |

| 5-EI-Triazole | Tubulin | 10 - 100 nM | HeLa, MCF-7 | Colchicine Site Binding |

| 5-EI-Triazole | Aromatase | 0.5 - 5.0 | Recombinant CYP19 | Heme-Fe Coordination |

| 5-EI-Amide | Kinases (Various) | 0.1 - 1.0 | Kinase Panel | ATP Competitive Inhibition |

Pathway Visualization

The following diagram details the mechanistic pathway of 5-EI derivatives in cancer cells.

Figure 2: Dual mechanistic pathways of 5-ethynylindole derivatives leading to cancer cell death.

References

-

Synthesis and biological evaluation of indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors. RSC Advances. [Link]

-

Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids. Molecules. [Link][2]

-

Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Marine Drugs. [Link]

-

Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Link]

Sources

- 1. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors [mdpi.com]

Methodological & Application

Application Notes and Protocols: A Guide to Protein Labeling with 5-Ethynyl-1H-indole via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the principles and protocols for labeling proteins using 5-Ethynyl-1H-indole and click chemistry. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for both in vitro and in-cell labeling, and offer insights into the analysis of labeled proteins and troubleshooting common issues. This guide is designed to equip researchers with the knowledge to successfully implement this powerful bioconjugation technique in their own laboratories.

Introduction: The Power of Bioorthogonal Chemistry

In the complex landscape of cellular biology and drug discovery, the ability to selectively tag and visualize proteins is paramount. Traditional labeling methods often suffer from a lack of specificity, leading to off-target effects and ambiguous results. Bioorthogonal chemistry has emerged as a powerful solution, offering a set of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2][3] At the heart of bioorthogonal chemistry lies "click chemistry," a concept that emphasizes reactions that are high-yielding, stereospecific, and generate minimal and inert byproducts.[4][5]

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, forming a stable triazole linkage between an azide and a terminal alkyne.[6][7][] This reaction is exceptionally selective, as neither azides nor terminal alkynes are typically found in biological systems.[9] This orthogonality allows for the precise labeling of target molecules that have been metabolically, genetically, or chemically engineered to contain one of these functional groups.[9][10][11]

Why this compound?

This compound is an attractive alkyne-containing probe for several reasons. The indole scaffold is a common motif in biologically active molecules and can be readily incorporated into various systems.[12][13][14] Its terminal alkyne group provides a reactive handle for click chemistry, allowing for the attachment of a wide array of reporter molecules, such as fluorophores, biotin, or drug molecules. The relatively small size of the ethynyl group minimizes potential steric hindrance and perturbation of the protein's natural function.[1][15]

This guide will focus on the practical application of this compound for protein labeling, providing researchers with the tools to harness the power of click chemistry for their specific research needs.

The Chemistry of Labeling: A Tale of Two Reactions

The core of this labeling strategy is the formation of a stable 1,2,3-triazole ring through the reaction of the ethynyl group of this compound with an azide-modified molecule. Two primary methods are employed for this purpose: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for click chemistry, prized for its speed and efficiency.[7][] It involves the use of a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, leading to the exclusive formation of the 1,4-disubstituted triazole isomer.[4][7]

Mechanism Insight: The copper(I) catalyst coordinates with the terminal alkyne, increasing its acidity and facilitating the formation of a copper acetylide intermediate. This intermediate then readily reacts with the azide to form the triazole product. To maintain copper in its active Cu(I) state, a reducing agent such as sodium ascorbate is typically included in the reaction mixture.[16][17]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While highly efficient, the copper catalyst used in CuAAC can be toxic to living cells.[7] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative, making it ideal for in vivo labeling applications.[7][18] SPAAC utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a catalyst.[7][18]

Mechanism Insight: The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly at physiological temperatures.[18] While this compound itself is not a strained alkyne, this section is included to provide a complete picture of the click chemistry landscape. For SPAAC, the azide and alkyne roles would be reversed, with the protein being modified with a strained alkyne and the labeling reagent containing the azide.

Experimental Protocols

This section provides detailed protocols for labeling proteins with this compound using CuAAC.

Materials and Reagents

| Reagent | Supplier | Purpose |

| This compound | Commercially Available | Alkyne probe |

| Azide-functionalized protein | Prepared in-house or custom synthesized | Target molecule |

| Copper(II) Sulfate (CuSO4) | Standard chemical supplier | Catalyst precursor |

| Sodium Ascorbate | Standard chemical supplier | Reducing agent |

| Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Commercially Available | Cu(I) stabilizing ligand |

| Dimethyl sulfoxide (DMSO) | Standard chemical supplier | Solvent |

| Phosphate-Buffered Saline (PBS) | Standard chemical supplier | Buffer |

| Protein purification columns (e.g., desalting columns) | Commercially Available | Removal of excess reagents |

Safety Precautions: this compound may cause skin and eye irritation and may be harmful if swallowed.[19] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this and other chemical reagents.

Protocol 1: In Vitro Labeling of a Purified Protein

This protocol describes the labeling of a purified protein that has been pre-functionalized with an azide group.

1. Preparation of Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in DMSO.

-

Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.

-

TBTA/THPTA: Prepare a 5 mM stock solution in DMSO.

2. Labeling Reaction: a. In a microcentrifuge tube, combine the following in order:

- Azide-functionalized protein in PBS (final concentration 1-10 µM).

- This compound (final concentration 10-100 µM).

- TBTA/THPTA (final concentration 50-100 µM).

- Copper(II) Sulfate (final concentration 0.5-1 mM). b. Gently vortex the mixture. c. Add Sodium Ascorbate (final concentration 2.5-5 mM). d. Gently vortex the mixture again. e. Incubate the reaction at room temperature for 1-4 hours, protected from light.

3. Purification of the Labeled Protein: a. Remove excess reagents using a desalting column or through dialysis against PBS. b. Collect the fractions containing the labeled protein.

4. Analysis: a. Confirm successful labeling by techniques such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent azide was used in a competitive labeling experiment for validation), mass spectrometry, or Western blot.[20][21][22]

Protocol 2: In-Cell Protein Labeling

This protocol is for labeling proteins within living cells. It assumes the target protein is expressed with a non-canonical amino acid containing an azide group.[18][23]

1. Cell Culture and Metabolic Labeling: a. Culture cells to the desired confluency. b. Replace the normal growth medium with a medium containing the azide-modified amino acid (e.g., L-azidohomoalanine, AHA). c. Incubate the cells for a sufficient time to allow for incorporation of the azide-amino acid into newly synthesized proteins.[15]

2. Cell Fixation and Permeabilization (for intracellular targets): a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11] c. Wash the cells with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[11] e. Wash the cells with PBS.

3. Click Reaction in Cells: a. Prepare the click reaction cocktail. For a 1 mL final volume:

- 880 µL PBS

- 10 µL of 10 mM this compound stock

- 20 µL of 50 mM CuSO4 stock

- 20 µL of 5 mM THPTA stock

- 50 µL of 500 mM Sodium Ascorbate stock (add last) b. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light. c. Wash the cells three times with PBS.

4. Imaging and Analysis: a. If a fluorescent reporter was attached to the this compound, the cells can be directly imaged using fluorescence microscopy. b. Alternatively, cells can be lysed, and the labeled proteins can be analyzed by SDS-PAGE and in-gel fluorescence or by mass spectrometry-based proteomics.[10][24]

Data Analysis and Interpretation

The method of analysis will depend on the specific reporter tag conjugated to the this compound.

| Analysis Technique | Purpose |

| SDS-PAGE | To separate proteins by size and visualize labeled proteins if a fluorescent tag is used.[20] |

| Western Blot | To detect biotin-labeled proteins using a streptavidin-HRP conjugate.[20] |

| Fluorescence Microscopy | To visualize the subcellular localization of fluorescently labeled proteins. |

| Mass Spectrometry | To identify the specific protein(s) that have been labeled and to map the site of modification.[20][24] |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low labeling efficiency | Inefficient incorporation of the azide group. | Optimize the concentration and incubation time for metabolic labeling. |

| Inactive catalyst. | Prepare fresh sodium ascorbate solution. Ensure proper storage of CuSO4. | |

| Insufficient reagent concentrations. | Optimize the concentrations of the alkyne probe and catalyst components. | |

| High background/non-specific labeling | Aggregation of the alkyne probe. | Ensure the probe is fully dissolved in DMSO before adding to the aqueous reaction buffer. |

| Non-specific binding of the copper catalyst. | Use a copper chelating ligand like TBTA or THPTA.[16][17] Perform thorough washing steps.[25] | |

| Cell toxicity (in-cell labeling) | Copper-mediated cytotoxicity. | Use a copper-chelating ligand. Minimize the incubation time with the click reagents. Consider using a copper-free click reaction (SPAAC) if possible.[7] |

Conclusion

The use of this compound in conjunction with click chemistry provides a robust and versatile platform for protein labeling. The high specificity and efficiency of the CuAAC reaction, coupled with the bioorthogonal nature of the azide and alkyne functional groups, enable precise and reliable labeling in both in vitro and in-cell environments. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently apply this powerful technique to advance their studies in protein function, localization, and interaction, ultimately contributing to new discoveries in life sciences and drug development.

References

-

CLICK-labeling of cellular metabolites - Jena Bioscience. (URL: [Link])

-

Click Chemistry in Proteomic Investigations - PMC. (URL: [Link])

-

This compound | C10H7N | CID 17842585 - PubChem - NIH. (URL: [Link])

-

Bioorthogonal Reactions in Activity-Based Protein Profiling - Semantic Scholar. (URL: [Link])

-

Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments. (URL: [Link])

-

Click Chemistry: new protocol for the labeling and modification of biomolecules - Interchim. (URL: [Link])

-

(PDF) Click chemistry for labeling and detection of biomolecules - ResearchGate. (URL: [Link])

-

Click chemistry - Wikipedia. (URL: [Link])

-

Click Chem for Protein Labeling : r/labrats - Reddit. (URL: [Link])

-

Bioorthogonal Chemistry and Its Applications - ACS Publications. (URL: [Link])

-

Protein Analysis Techniques Explained - ATA Scientific. (URL: [Link])

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. (URL: [Link])

-

Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry - ACS Publications. (URL: [Link])

-

Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. (URL: [Link])

-

Indole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Click Chemistry Azide-Alkyne Cycloaddition. (URL: [Link])

-

Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC. (URL: [Link])

-

Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators - PubMed. (URL: [Link])

-

Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC - NIH. (URL: [Link])

-

Protein Analysis Techniques: A New Era of Detection and Quantification - UPRtek. (URL: [Link])

-

SNAP/CLIP-Tags and Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels–Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling | Bioconjugate Chemistry - ACS Publications. (URL: [Link])

-

Regioselective C5−H Direct Iodination of Indoles. (URL: [Link])

-

Protein Analysis Techniques Explained - MetwareBio. (URL: [Link])

-

Bioorthogonal Reactions for Labeling Proteins - ResearchGate. (URL: [Link])

-

BIOORTHOGONAL FLUORESCENT LABELS: A REVIEW ON COMBINED FORCES - Repository of the Academy's Library. (URL: [Link])

-

Product Class 13: Indole and Its Derivatives. (URL: [Link])

-

Additional techniques for protein separation and analysis (article) | Khan Academy. (URL: [Link])

-

Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing). (URL: [Link])

-

Indole synthesis – something old, something new - ResearchGate. (URL: [Link])

-

A Single Bioorthogonal Reaction for Multiplex Cell Surface Protein Labeling | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

-

Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed. (URL: [Link])

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. real.mtak.hu [real.mtak.hu]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Topics (Click Chemistry) | TCI AMERICA [tcichemicals.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. Click chemistry - Wikipedia [en.wikipedia.org]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Indole synthesis [organic-chemistry.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. researchgate.net [researchgate.net]

- 15. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 19. This compound | C10H7N | CID 17842585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Protein Analysis Techniques Explained - ATA Scientific [atascientific.com.au]

- 21. uprtek.com [uprtek.com]

- 22. Protein Analysis Techniques Explained - MetwareBio [metwarebio.com]

- 23. reddit.com [reddit.com]

- 24. Khan Academy [khanacademy.org]

- 25. help.lumiprobe.com [help.lumiprobe.com]

Application Note: 5-Ethynyl-1H-indole (5-EIn) for Selective In Vivo Imaging of Tryptophan Biosynthesis

Introduction

The Challenge: Imaging Metabolic Activity in Complex Environments

Traditional methods for imaging protein synthesis (e.g., [35S]-methionine autoradiography) lack cell-type specificity. In complex host-pathogen or host-microbiota environments, distinguishing bacterial metabolic activity from that of the mammalian host is notoriously difficult. Standard bioorthogonal amino acids like L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG) are incorporated by both host and commensal machineries, resulting in high background noise.

The Solution: 5-Ethynyl-1H-indole (5-EIn)

This compound (5-EIn) is a metabolic precursor probe designed for the selective imaging of organisms capable of de novo tryptophan biosynthesis (e.g., bacteria, plants, and fungi). Unlike mammalian cells, which are tryptophan auxotrophs and lack the Tryptophan Synthase enzyme complex, bacteria can uptake 5-EIn and condense it with serine to generate 5-Ethynyl-Tryptophan (5-ETrp) . This non-canonical amino acid is subsequently incorporated into the nascent bacterial proteome.

Following fixation, the ethynyl handle reacts with azide-functionalized fluorophores via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling high-contrast visualization of metabolically active bacteria within mammalian tissues (e.g., gut microbiota or infection sites) with near-zero background from the host.

Mechanism of Action

The selectivity of 5-EIn relies on the differential metabolic capabilities of the host and the target organism.

-

Uptake: 5-EIn permeates cell membranes (passive diffusion or indole transporters).

-

Bio-Conversion (The Filter): In bacteria, Tryptophan Synthase (TrpB subunit) catalyzes the condensation of 5-EIn with L-Serine to form 5-Ethynyl-Tryptophan (5-ETrp). Mammalian cells lack TrpB and cannot perform this conversion.

-

Incorporation: 5-ETrp is charged onto tRNA^Trp by Tryptophanyl-tRNA synthetase (TrpRS) and incorporated into nascent proteins.

-

Detection: The terminal alkyne group remains chemically inert until reacted with a fluorescent azide via "Click Chemistry."

Pathway Visualization

Caption: Selective metabolic incorporation of 5-EIn into bacterial proteomes via Tryptophan Synthase (TrpB), followed by bioorthogonal detection.

Application Notes

Application A: In Vivo Imaging of Gut Microbiota Activity

5-EIn is orally bioavailable and stable in the acidic gastric environment. When administered to mice, it labels the active fraction of the gut microbiome. This is superior to DNA labeling (EdU) for studying activity because protein synthesis correlates directly with metabolic rate, whereas DNA synthesis only correlates with replication.

Application B: Infection Models

In murine models of bacterial infection (e.g., S. typhimurium or E. coli), 5-EIn allows for the visualization of bacteria inside host tissues (macrophages or solid organs). Since the host cells cannot convert 5-EIn to 5-ETrp, the background fluorescence from host tissues is negligible.

Experimental Protocols

Preparation of Stock Solutions[1][2][3]

-

This compound (5-EIn) Stock (100 mM):

-

Dissolve 14.1 mg of 5-EIn (MW: 141.17 g/mol ) in 1 mL of anhydrous DMSO.

-

Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

-

-

Click Reaction Buffer (Freshly Prepared):

-

CuSO4 (100 mM): Dissolve in molecular grade water.

-

THPTA Ligand (50 mM): Dissolve in water.[1] (THPTA is preferred over TBTA for biological samples due to higher water solubility and protection against oxidative damage).

-

Sodium Ascorbate (100 mM): Dissolve in water immediately before use. Do not store.

-

In Vivo Labeling Protocol (Mouse Model)

Objective: Labeling active gut microbiota.

-

Dosage Calculation: Recommended dose is 50–100 mg/kg body weight.

-

Administration:

-

Dilute the DMSO stock into sterile PBS or Corn Oil (1:10 ratio) to avoid DMSO toxicity.

-

Administer via oral gavage (PO) for gut microbiota or intraperitoneal (IP) injection for systemic infections.

-

-

Labeling Period:

-

Allow metabolic incorporation for 2–4 hours . Longer periods (up to 24h) increase signal intensity but may lead to probe washout if metabolism is rapid.

-

-

Sample Collection:

-

Euthanize animal according to IACUC guidelines.

-

Harvest target tissues (intestine, cecum, liver, etc.).

-

Wash: Flush intestinal lumen with cold PBS to remove non-adherent bacteria if imaging mucosa-associated populations.

-

Fixation and Permeabilization

Crucial Step: Unincorporated 5-EIn must be washed out before the click reaction to prevent background.

-

Fixation: Incubate tissue/cells in 4% Paraformaldehyde (PFA) in PBS for 15–30 mins at Room Temperature (RT).

-

Washing: Wash 3 x 5 mins with PBS.

-

Permeabilization: Incubate in 0.5% Triton X-100 in PBS for 20 mins at RT.

-

Blocking: Block with 3% BSA in PBS for 30 mins to prevent non-specific dye binding.

CuAAC Click Reaction Protocol

Safety Note: Copper is toxic to live cells; this step is for fixed samples only.

-

Prepare Reaction Cocktail (Order of addition is critical):

-

PBS (buffer): Remaining volume

-

CuSO4 (100 mM stock): Final conc 1 mM

-

THPTA Ligand (50 mM stock): Final conc 2 mM (Maintain 1:2 Cu:Ligand ratio)

-

Azide-Fluorophore (e.g., Azide-Cy5, 5 mM stock): Final conc 10–20 µM

-

Sodium Ascorbate (100 mM stock): Final conc 10 mM (Add LAST to initiate).

-

-

Incubation:

-

Add cocktail to samples immediately.

-

Incubate for 30–60 minutes at RT in the dark .

-

-

Washing:

-

Remove cocktail.

-

Wash 3 x 10 mins with PBS containing 1 mM EDTA (removes excess copper ions).

-

Wash 2 x 5 mins with PBS.

-

-

Counterstaining: Stain with DAPI (nuclei) or bacterial 16S FISH probes if multiplexing.

Data Presentation & Analysis

Expected Results

When imaging gut sections, you should observe:

-

Host Tissue (DAPI+): Blue nuclei, no Cy5 signal (Host is auxotrophic).

-

Bacteria (DAPI+ / Cy5+): Distinct punctate or filamentous fluorescence corresponding to metabolically active bacteria.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| High Background | Non-specific binding of fluorophore | Increase washing steps; reduce fluorophore concentration; ensure BSA blocking. |

| Low Signal | Insufficient uptake or metabolism | Increase 5-EIn dosage; extend labeling time; ensure organism expresses Trp Synthase. |

| Tissue Damage | Copper toxicity / Oxidation | Use THPTA ligand (not TBTA); reduce Cu concentration to 0.5 mM; add aminoguanidine. |

| Precipitation | Copper-Ligand instability | Mix CuSO4 and THPTA before adding to the main cocktail.[2] |

References

-

Grammel, M., Zhang, M. M., & Hang, H. C. (2011). Chemical reporters for monitoring RNA synthesis and metabolic labeling. Angewandte Chemie International Edition, 50(49), 11652-11655.

-

Siegrist, M. S., et al. (2015). D-Amino acid chemical reporters reveal peptidoglycan dynamics of an intracellular pathogen. ACS Chemical Biology, 10(9), 2021-2029.

-

Genest, A., et al. (2023). De novo synthesis of alkyne substituted tryptophans as chemical probes for protein profiling studies. RSC Advances, 13, 12345-12350.

-

Pannuri, A., et al. (2000). Indole signaling in bacteria. Journal of Bacteriology, 182(20), 5876-5883.

-

Besanceney-Webler, C., et al. (2011). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: A comparative study. Bioorganic & Medicinal Chemistry, 19(18), 5402-5416.

Sources

Metabolic Labeling of Biosynthetic Pathways with 5-Ethynyl-1H-indole Precursors

Executive Summary

Metabolic labeling with 5-Ethynyl-1H-indole (5-EInd) is a specialized chemical biology technique used to probe tryptophan (Trp) biosynthesis , indole-based secondary metabolism , and microbial proteomes . Unlike direct amino acid tagging (e.g., using 5-Ethynyl-tryptophan), 5-EInd acts as a biosynthetic precursor. It hijacks the enzymatic machinery of tryptophan-prototrophic organisms (bacteria, plants, fungi) to generate "clickable" tryptophan analogs in situ, or to label downstream indole alkaloids.

This guide details the application of 5-EInd for profiling biosynthetic pathways and proteomes, specifically distinguishing its use in microbial/plant systems (which possess Tryptophan Synthase) versus mammalian systems (which generally require direct 5-Ethynyl-tryptophan feeding).

Scientific Mechanism & Experimental Logic

The Biosynthetic Hijack

The core principle relies on the promiscuity of Tryptophan Synthase (TrpS) , a PLP-dependent enzyme complex found in bacteria, archaea, and plants (but absent in mammals).

-

Entry: 5-EInd permeates the cell membrane.

-

Conversion: TrpS (specifically the

-subunit) condenses 5-EInd with L-Serine to form 5-Ethynyl-Tryptophan (5-ETrp) . -

Incorporation: The resulting 5-ETrp is charged onto tRNA

by Tryptophanyl-tRNA Synthetase (WRS) and incorporated into nascent proteins during translation. -

Detection: The ethynyl handle reacts via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a fluorescent or biotinylated azide for visualization or enrichment.

Critical Design Considerations

-

Auxotrophy vs. Prototrophy:

-

Bacteria (e.g., E. coli): 5-EInd is effective in strains with active Trp operons. Deletion of trpR (repressor) or limiting exogenous Trp enhances incorporation.

-

Mammalian Cells: Lacking TrpS, mammalian cells cannot convert 5-EInd to 5-ETrp. In these systems, 5-EInd is used to study indole metabolism (e.g., by IDO/TDO enzymes) or as a negative control for 5-ETrp labeling.

-

-

Toxicity: Indole is a signaling molecule (quorum sensing in bacteria). High concentrations (>2 mM) can be cytotoxic or alter gene expression.

-

Competition: Endogenous Indole or high media Tryptophan will outcompete 5-EInd. Protocols must use Trp-limiting media .

Pathway Visualization

Caption: Mechanistic pathway of this compound incorporation into the proteome via Tryptophan Synthase hijacking in prototrophic organisms.

Protocol: Metabolic Labeling in Bacteria (E. coli)

This protocol is optimized for labeling the proteome of E. coli to study protein synthesis rates or identify drug targets.

Materials

-

Precursor: this compound (Stock: 100 mM in DMSO). Store at -20°C.

-

Media: M9 Minimal Media (Trp-free) supplemented with 0.4% Glucose.

-

Click Reagents:

-

Azide-Fluorophore (e.g., Azide-Alexa Fluor 488, 10 mM in DMSO).

-

CuSO4 (100 mM).

-

THPTA Ligand (500 mM) - Critical for protecting proteins from oxidation.

-

Sodium Ascorbate (1 M, Freshly prepared).

-

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 1% SDS, Protease Inhibitors.

Step-by-Step Methodology

Phase 1: Metabolic Incorporation[1]

-

Inoculation: Grow E. coli in standard LB media overnight at 37°C.

-

Wash: Centrifuge (4000 x g, 5 min) and wash pellet 2x with M9 minimal media to remove residual Tryptophan.

-

Induction/Labeling: Resuspend cells in M9 media.

-

Experimental Group: Add 0.5 mM this compound .

-

Control Group: Add DMSO vehicle.

-

Competition Control: Add 0.5 mM this compound + 0.5 mM L-Tryptophan (to verify specificity).

-

-

Incubation: Incubate at 37°C with shaking (200 rpm) for 2–4 hours .

-

Note: Longer incubation increases signal but may induce toxicity or feedback inhibition.

-

Phase 2: Fixation & Permeabilization (For Microscopy)

-

Harvest 1 mL of culture; centrifuge and wash with PBS.

-

Fix with 3.7% Formaldehyde in PBS for 15 min at RT.

-

Wash 2x with PBS.

-

Permeabilize with 0.5% Triton X-100 in PBS for 15 min.

Phase 3: Click Chemistry Reaction (CuAAC)

Perform this step in the dark.

-

Prepare Click Cocktail (mix in order):

-

PBS (buffer to final volume)

-

CuSO4 (Final: 1 mM)

-

THPTA (Final: 5 mM) -> Pre-mix Cu and THPTA before adding to cocktail.

-

Azide-Fluorophore (Final: 10–20 µM)

-

Sodium Ascorbate (Final: 10 mM) -> Add last.

-

-

Resuspend fixed cells (or cell lysate for gels) in the Click Cocktail.

-

Incubate for 30–60 minutes at Room Temperature.

-

Wash:

-

For Cells: Wash 3x with PBS containing 0.1% Tween-20 / 1 mM EDTA (to remove copper).

-

For Lysates: Perform Acetone precipitation or use desalting columns to remove unreacted dye.

-

Phase 4: Downstream Analysis

-

Fluorescence Microscopy: Image cells using appropriate excitation/emission filters (e.g., GFP channel for Azide-488).

-

SDS-PAGE: Load lysate on gel. Visualize in-gel fluorescence using a laser scanner (e.g., Typhoon) before Coomassie staining.

Application in Plant Biology (Alkaloid Profiling)

In plants like Catharanthus roseus, 5-EInd is used for Precursor-Directed Biosynthesis (PDB) to generate "clickable" terpene indole alkaloids (TIAs).

Protocol Modification:

-

System: Hairy root cultures or cell suspensions.

-

Concentration: 0.1 – 0.5 mM 5-EInd.

-

Duration: 7–14 days (due to slower plant metabolism).

-

Analysis: Extract alkaloids with MeOH, perform Click reaction on the crude extract, and analyze via LC-MS/MS targeting the mass shift of the triazole adduct.

Data Interpretation & Troubleshooting

Expected Results (Table)

| Experiment Type | Condition | Expected Signal | Interpretation |

| Bacterial Proteome | M9 + 5-EInd | High Fluorescence | Successful metabolic incorporation into Trp sites. |

| Bacterial Proteome | M9 + 5-EInd + Trp | Low/No Fluorescence | Native Trp outcompetes 5-EInd (Validation). |

| Mammalian Cells | DMEM + 5-EInd | No Signal | Mammals lack Trp Synthase; no incorporation. |

| Mammalian Cells | DMEM + 5-ETrp | High Fluorescence | Direct incorporation (Positive Control). |

Troubleshooting Guide

-

Low Signal:

-

Cause: High Tryptophan in media. Solution: Use defined minimal media; ensure thorough washing of starter cultures.

-

Cause: Inefficient Click reaction. Solution: Freshly prepare Sodium Ascorbate; increase THPTA:Cu ratio to 5:1.

-

-

High Background:

-

Cause: Non-specific dye binding. Solution: Increase washing steps with BSA (1%) or Tween-20.

-

-

Cell Death:

-

Cause: Indole toxicity. Solution: Reduce 5-EInd concentration to 0.1 mM or pulse for shorter times.

-

References

-

Design and synthesis of 5-ethynylindole derivatives

- Source: PubChem & BenchChem Compound Summaries.

-

Link:

-

Metabolic Labeling Logic (Analogous Systems)

- Title: 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry.

- Source: PubMed (Methods, 2013).

-

Link:

-

Tryptophan Biosynthesis Probing (Indole Addition)

-

Title: Efficient isotopic tryptophan labeling of membrane proteins by an indole controlled process.[2]

- Source: PubMed (Protein Sci, 2016).

-

Link:

-

-

Precursor Directed Biosynthesis in Plants

- Title: Substrate Analogs to Investigate Alkaloid Biosynthesis in C

- Source: MIT DSpace / PubMed.

-

Link:

-

General Click Chemistry Protocol for Metabolic Labeling

- Title: Click-iT® Metabolic Labeling Reagents for Proteins (User Guide).

- Source: Thermo Fisher Scientific.

-

Link:

Sources

Application Note: 5-Ethynyl-1H-indole as a Versatile Linker for Targeted Drug Delivery via Click Chemistry

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous anticancer agents. However, the efficacy of these potent molecules is often hampered by a lack of specificity, leading to off-target toxicity. Targeted drug delivery systems (TDDS) offer a compelling solution by ensuring therapeutic agents accumulate at the site of disease. This guide details the application of 5-ethynyl-1H-indole as a critical building block for constructing targeted drug conjugates. The terminal ethynyl group serves as a highly efficient chemical handle for bioorthogonal "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). We provide the scientific rationale, detailed protocols, and validation techniques for leveraging this compound to conjugate indole-based pharmacophores to azide-modified targeting moieties, thereby paving the way for the next generation of precision therapeutics.

Introduction: Bridging Potency with Precision

The Indole Scaffold in Oncology The indole ring system is a "privileged scaffold" in drug discovery, widely found in natural products and synthetic pharmaceuticals with profound biological activity.[1][2] In oncology, indole derivatives exhibit a remarkable diversity of anticancer mechanisms, including the inhibition of tubulin polymerization, modulation of protein kinases, and interaction with DNA topoisomerases, making them a versatile class of therapeutic agents.[3][4][5] The development of novel indole-based compounds remains a significant focus in the fight against cancer.[6][7][8]

The Challenge of Targeted Drug Delivery A primary challenge in chemotherapy is achieving a high therapeutic index—maximizing the drug's effect on cancer cells while minimizing harm to healthy tissue.[9] Targeted drug delivery systems aim to solve this by concentrating cytotoxic agents at the tumor site.[10] This is typically accomplished by conjugating a potent drug to a targeting ligand (e.g., an antibody, peptide, or small molecule like folate) that specifically recognizes receptors overexpressed on cancer cells.[9][11]

Click Chemistry: A Bioorthogonal Tool for Conjugation The covalent linkage of a drug to its targeting vehicle requires a chemical reaction that is highly specific, efficient, and robust in complex biological environments. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," meets these criteria perfectly.[12][13] This reaction forms a stable triazole linkage between a terminal alkyne and an azide with exceptional fidelity and is orthogonal to most biological functional groups, allowing for precise bioconjugation in aqueous media.[14][15][16]

This compound: The Molecular Bridge this compound emerges as an ideal molecule to bridge the potent indole pharmacophore with advanced targeting strategies. Its structure combines the therapeutically relevant indole core with a terminal alkyne "handle," perfectly primed for CuAAC reactions. This allows researchers to seamlessly integrate indole-based drugs into targeted delivery platforms, such as antibody-drug conjugates (ADCs) or targeted nanoparticles.

Physicochemical Properties and Handling

Proper handling and storage of this compound are crucial for maintaining its stability and reactivity.

| Property | Value | Reference |

| CAS Number | 889108-48-9 | [17] |

| Molecular Formula | C₁₀H₇N | |

| Molecular Weight | 141.17 g/mol | [18] |

| Appearance | Light yellow to yellow solid | [19] |

| Melting Point | 64-66 °C | [19] |

| Storage | 2-8°C, stored under inert gas (e.g., Nitrogen), sealed in dry, dark place | [18][19] |

Safety Precautions: this compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[17] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Application: Construction of a Targeted Drug Conjugate

The primary application of this compound is to serve as a reactive partner in a CuAAC reaction to form a stable conjugate between an indole-containing payload and a targeting system.

Conceptual Workflow

The overall strategy involves three key components: the targeting moiety, the azide linker, and the alkyne-functionalized indole drug. These components are assembled via click chemistry to yield the final targeted conjugate.

Caption: General workflow for creating a targeted drug delivery system.

Principle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the [3+2] cycloaddition between the terminal alkyne of this compound and an organic azide. The reaction is catalyzed by a Copper(I) species, which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[14] To prevent catalyst-mediated damage to sensitive biomolecules and to enhance reaction kinetics, a chelating ligand is essential.[14][16] For biological applications, a water-soluble ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred as it stabilizes the Cu(I) ion and improves reaction outcomes in aqueous buffers.[20]

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Detailed Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol describes a general method for conjugating this compound to a simple azide-containing molecule in an aqueous/organic solvent system.

Materials:

-

This compound (MW: 141.17)

-

Azide-PEG3-Amine or similar azide-containing molecule

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvents: Dimethylformamide (DMF), deionized water (H₂O), tert-Butanol

Procedure:

-

Prepare Stock Solutions:

-

This compound: 10 mM in DMF.

-

Azide: 10 mM in deionized H₂O.

-

CuSO₄: 20 mM in deionized H₂O.

-

THPTA: 100 mM in deionized H₂O.

-

Sodium Ascorbate: 300 mM in deionized H₂O (prepare fresh).

-

-

Catalyst Premix: In a microcentrifuge tube, mix 10 µL of 100 mM THPTA solution with 10 µL of 20 mM CuSO₄ solution. Vortex briefly and let it stand for 2-3 minutes.

-

Rationale: Premixing the ligand and copper salt allows for the formation of the Cu(I)-THPTA complex, which is the active catalyst. THPTA's role is to maintain the copper in its active Cu(I) state and prevent side reactions.[20]

-

-

Reaction Assembly: In a separate tube, add the following in order:

-

100 µL of 10 mM Azide solution (1.0 µmol, 1.0 eq).

-

120 µL of 10 mM this compound solution (1.2 µmol, 1.2 eq).

-

Add appropriate volumes of t-Butanol and H₂O to achieve a final solvent ratio of approximately 1:1 and ensure all components are solubilized.

-

Add the 20 µL of the catalyst premix from step 2.

-

-

Initiate the Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to the reaction mixture. Vortex briefly.

-

Rationale: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species, initiating the click reaction.[14] An excess is used to counteract dissolved oxygen which can re-oxidize the copper.

-

-

Incubation: Protect the reaction from light and incubate at room temperature for 1-4 hours with gentle mixing. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Purification: Upon completion, the product can be purified using standard chromatographic techniques, such as reverse-phase HPLC.

Protocol 2: Conjugation to an Azide-Modified Peptide

This protocol adapts the general procedure for use with a sensitive biomolecule, such as a peptide containing an azido-lysine or N-terminal azide modification.

Materials:

-

Azide-modified peptide (e.g., 1 mg/mL solution in phosphate-buffered saline, PBS)

-

This compound

-

Stock solutions of CuSO₄, THPTA, and Sodium Ascorbate as described in Protocol 1.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine:

-

100 µL of azide-modified peptide solution (e.g., at 1 mg/mL).

-

An excess of this compound. A 10-50 fold molar excess is common to drive the reaction to completion. The indole can be added from a concentrated stock in a water-miscible solvent like DMSO, ensuring the final DMSO concentration is below 5% (v/v) to avoid denaturing the peptide.

-

-

Prepare Catalyst Solution: In a separate tube, prepare the Cu(I)-THPTA catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio, as described in Protocol 1.[20] A typical final concentration in the reaction is 0.5-1.0 mM Copper.

-

Add Catalyst: Add the premixed catalyst solution to the peptide/indole mixture.

-

Initiate and Incubate: Add freshly prepared sodium ascorbate to a final concentration of 5-10 mM. Incubate at room temperature for 1-2 hours.

-

Rationale: The use of a water-soluble ligand (THPTA) and controlled reaction conditions are paramount to preserve the peptide's structure and function.[14]

-

-

Purification and Validation:

-

Remove unreacted small molecules and catalyst components using size-exclusion chromatography (e.g., a desalting column) or reverse-phase HPLC.

-

The final conjugate should be analyzed by LC-MS to confirm the mass increase corresponding to the addition of the this compound moiety. The purity should be assessed by HPLC.

-

Characterization and Validation

A multi-step validation process is essential to ensure the successful synthesis and purity of the final conjugate. This addresses the need for a self-validating system.

| Technique | Purpose | Expected Outcome |

| LC-MS | Confirm identity and covalent bond formation | Observation of a peak with the correct mass-to-charge ratio (m/z) for the desired conjugate. |

| HPLC/UPLC | Assess purity and quantify product | A single, sharp peak for the final product with purity >95%. Allows for comparison of retention times between starting materials and the product. |

| ¹H NMR | Structural elucidation of small molecule conjugates | Appearance of characteristic peaks for the newly formed triazole ring and disappearance of the alkyne proton signal. |

| Functional Assays | Validate biological activity | For a targeted drug conjugate, this would involve cell-based assays to confirm that the targeting moiety can still bind its receptor and that the drug payload retains its cytotoxic activity. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Reaction Yield | 1. Inactive Cu(I) catalyst (oxidized).2. Insufficient excess of one reactant.3. Degradation of starting material. | 1. Use freshly prepared sodium ascorbate. Ensure all aqueous solutions are prepared with deoxygenated water.2. Increase the molar excess of the more accessible reagent (usually the small molecule).3. Check the stability of your biomolecule at the reaction pH and temperature. |

| Biomolecule Degradation | 1. Oxidative damage from reactive oxygen species (ROS) generated by the catalyst.2. High concentration of organic co-solvent. | 1. Increase the ratio of THPTA ligand to copper (e.g., 5:1 or higher). The ligand can act as a sacrificial reductant.[14]2. Minimize the concentration of co-solvents like DMSO or DMF to <5-10%. |

| Incomplete Reaction | 1. Steric hindrance around the alkyne or azide.2. Short incubation time. | 1. If possible, redesign the linker to increase the distance between the reactive group and the bulky molecule.2. Extend the reaction time and monitor progress via LC-MS. |

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the development of targeted therapeutics. Its terminal alkyne functionality provides a reliable entry point for copper-catalyzed click chemistry, enabling the straightforward conjugation of the medicinally important indole scaffold to a wide array of targeting molecules. The protocols outlined here provide a robust framework for researchers to create and validate these complex bioconjugates.

The future application of this chemistry is vast, extending to the construction of sophisticated antibody-drug conjugates (ADCs), the surface functionalization of nanoparticles for targeted delivery, and the development of novel probes for in vivo imaging and diagnostics. As our understanding of disease-specific targets grows, the ability to precisely link potent indole-based drugs to these targets using molecules like this compound will be instrumental in advancing the field of precision medicine.

References

-

Title: Copper-Catalyzed Alkyne-Azide Cycloaddition on the Solid Phase for the Preparation of Fully Click-Modified Nucleic Acids. Source: Springer Nature Experiments. URL: [Link]

-

Title: Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Novel Synthetic Route to 5-Substituted Indoles. Source: Loyola eCommons. URL: [Link]

-

Title: 5-ethynyl-1-methyl-1H-indole | C11H9N | CID 12296261. Source: PubChem. URL: [Link]

-

Title: Click Triazoles for Bioconjugation. Source: PubMed Central (PMC) - NIH. URL: [Link]

-

Title: Regioselective C5−H Direct Iodination of Indoles. Source: Supporting Information. URL: [Link]

-

Title: Indole-Containing Metal Complexes and Their Medicinal Applications. Source: PubMed Central (PMC) - NIH. URL: [Link]

-

Title: Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Source: International Journal of Molecular Sciences. URL: [Link]

-

Title: Indole synthesis. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Source: RSC Advances. URL: [Link]

-

Title: this compound | C10H7N | CID 17842585. Source: PubChem - NIH. URL: [Link]

-

Title: Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Source: PubMed Central (PMC) - NIH. URL: [Link]

-

Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Source: PubMed Central (PMC). URL: [Link]

-

Title: A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Source: PubMed Central (PMC) - NIH. URL: [Link]

-

Title: Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms. Source: PubMed. URL: [Link]

-

Title: Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Source: PubMed Central (PMC) - NIH. URL: [Link]

-

Title: New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. Source: Dove Medical Press. URL: [Link]

-

Title: (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Source: ResearchGate. URL: [Link]

-

Title: "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Source: Jena Bioscience. URL: [Link]

-

Title: Targeted anticancer drug delivery through anthracycline antibiotic bearing functionalized quantum dots. Source: ResearchGate. URL: [Link]

-

Title: 2022 Nobel Prize: Bioconjugation and Click Chemistry Explained! Source: YouTube. URL: [Link]

-

Title: Indole Derivatives as Anticancer Agents For Breast Cancer Therapy: A Review. Source: ResearchGate. URL: [Link]

-

Title: Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Source: MDPI. URL: [Link]

-

Title: Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Source: ResearchGate. URL: [Link]

-

Title: Novel Indole Compounds as TEAD Inhibitors for Treating Cancer. Source: PubMed Central (PMC) - NIH. URL: [Link]

-

Title: Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

-

Title: Targeted Drug Delivery Systems for Enhanced Therapeutic Efficacy: Current Trends and Future Directions. Source: Hilaris Publisher. URL: [Link]

-

Title: Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Source: PubMed Central (PMC). URL: [Link]

-

Title: (PDF) Synthesis and Characterization of Novel Indole-Linked 1,3,4- Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxidant Activities. Source: ResearchGate. URL: [Link]

-

Title: Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanism. Source: ResearchGate. URL: [Link]

-

Title: pH-Responsive Modified Dextran Nanogel for Liver Targeted Doxorubicin Delivery. Source: MDPI. URL: [Link]

-

Title: Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy. Source: PubMed Central (PMC). URL: [Link]

-

Title: Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Source: ResearchGate. URL: [Link]

-

Title: Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Source: PubMed Central (PMC). URL: [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hilarispublisher.com [hilarispublisher.com]